molecular formula C10H20N2O2 B1525756 Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate CAS No. 1158758-85-0

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate

Cat. No.: B1525756
CAS No.: 1158758-85-0
M. Wt: 200.28 g/mol
InChI Key: NUSZXESXGDKVCH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemistry

  • The compound is utilized in the synthesis of various important intermediates. For instance, it serves as a critical component in the synthesis of homochiral amino acid derivatives, which hold considerable synthetic value. This application is evident in the hydroformylation of certain oxazoline derivatives to yield formyl products, as demonstrated by Kollár and Sándor (1993) (Kollár & Sándor, 1993).
  • The compound's role extends to the area of molecular pharmacology. For example, it's an integral part of the synthesis process of ligands for the histamine H4 receptor, which shows potential in inflammatory and pain models, as detailed in the study by Altenbach et al. (2008) (Altenbach et al., 2008).

Medicinal Chemistry and Drug Development

  • In medicinal chemistry, it serves as a precursor or intermediate for the synthesis of novel compounds with potential therapeutic applications. For instance, Ali et al. (1995) explored its derivatives in the synthesis of analogs of paclitaxel and docetaxel, highlighting their significant solubility and potential as cytotoxic agents against melanoma cells (Ali et al., 1995).
  • It is also a key component in the synthesis of dipeptide nitroanilides and other amino acid derivatives, which have been evaluated for their cytotoxicity against various human cancer cell lines. This is evident in the work of Schutkowski et al. (2009) and Kumar et al. (2009), who synthesized and evaluated functionalized amino acid derivatives (Schutkowski et al., 2009); (Kumar et al., 2009).

Biochemical Research

  • The compound finds application in biochemical research as well. For example, Chen et al. (2015) discussed the use of tert-butyltyrosine, a derivative, as an NMR tag for high-molecular-weight systems and measurements of ligand binding affinities, showcasing its utility in protein research and ligand interaction studies (Chen et al., 2015).

Advanced Material Synthesis

  • It also plays a role in the development of advanced materials, as seen in the work of Yadav and Sriramurthy (2005), who utilized a related compound in cycloaddition reactions for generating products with potential application in material sciences (Yadav & Sriramurthy, 2005).

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSZXESXGDKVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725551
Record name tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158758-85-0
Record name tert-Butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(aminomethyl)-3-methylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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